3-Bromo-2-iodophenylboronic acid

Catalog No.
S13618408
CAS No.
M.F
C6H5BBrIO2
M. Wt
326.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-iodophenylboronic acid

Product Name

3-Bromo-2-iodophenylboronic acid

IUPAC Name

(3-bromo-2-iodophenyl)boronic acid

Molecular Formula

C6H5BBrIO2

Molecular Weight

326.72 g/mol

InChI

InChI=1S/C6H5BBrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H

InChI Key

OOOCVHWQONXWHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)Br)I)(O)O

3-Bromo-2-iodophenylboronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring that contains bromine and iodine substituents. Its molecular formula is C₆H₄BrI₃BO₂, and it has a molecular weight of approximately 290.81 g/mol. The presence of both halogens imparts unique electronic and steric properties, making this compound valuable in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution Reactions: The bromine or iodine atoms can be replaced by other nucleophiles, allowing for the formation of diverse derivatives.
  • Suzuki-Miyaura Coupling Reactions: This compound is widely used in cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, facilitated by palladium catalysts.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically conducted in polar solvents like dimethyl sulfoxide.
  • Coupling Reactions: Palladium catalysts (e.g., palladium acetate) are used under conditions that may vary in temperature and solvent choice.

The synthesis of 3-Bromo-2-iodophenylboronic acid typically involves multiple steps:

  • Bromination of Phenol Derivatives: This can be achieved using bromine in the presence of suitable catalysts.
  • Iodination: Following bromination, iodination is performed to introduce the iodine substituent.
  • Formation of Boronic Acid: The final step involves converting the resulting halogenated phenol into its corresponding boronic acid through borylation reactions.

Industrial production methods often involve optimizing these reactions for high yield and purity, utilizing specialized reactors under controlled conditions.

3-Bromo-2-iodophenylboronic acid has several applications:

  • Organic Synthesis: It is extensively utilized in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules.
  • Medicinal Chemistry: The compound serves as a tool for studying enzyme inhibition and protein-ligand interactions.
  • Material Science: It is employed in producing advanced materials, including polymers and electronic components.

Research on the interaction studies involving 3-Bromo-2-iodophenylboronic acid focuses on its reactivity with other organic compounds during synthetic processes. The boron atom can form reversible covalent bonds with diols and amines, enhancing its versatility as a reagent in organic chemistry. Additionally, studies may explore its interactions with enzymes and proteins to better understand its potential biological applications.

Several compounds share structural similarities with 3-Bromo-2-iodophenylboronic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-iodophenylboronic acidC₆H₄BrI₃BO₂Contains only one bromine atom; different substitution pattern
3-Iodophenylboronic acidC₆H₅IBO₂Lacks bromine; simpler structure
4-Bromo-2-fluorophenylboronic acidC₆H₄BrFBO₂Contains fluorine instead of iodine
6-Bromo-2-fluoro-3-nitrophenylboronic acidC₆H₄BrFNO₂Features a nitro group instead of iodine

Uniqueness

The uniqueness of 3-Bromo-2-iodophenylboronic acid lies in its combination of both bromine and iodine on the phenyl ring, which provides distinct electronic properties and enhances its reactivity compared to other similar compounds. This allows for selective functionalization and diverse reactivity patterns in organic synthesis.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

325.86107 g/mol

Monoisotopic Mass

325.86107 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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